molecular formula C9H15F3N2 B13970988 N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine

N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine

Cat. No.: B13970988
M. Wt: 208.22 g/mol
InChI Key: LWIKUVSTCQAXST-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The presence of the cyclopropyl and trifluoromethyl groups in the compound adds unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with cyclopropyl and trifluoromethyl reagents. One common method involves the use of cyclopropylamine and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
  • N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Uniqueness

N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15F3N2

Molecular Weight

208.22 g/mol

IUPAC Name

N-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C9H15F3N2/c10-9(11,12)14(7-3-4-7)8-2-1-5-13-6-8/h7-8,13H,1-6H2

InChI Key

LWIKUVSTCQAXST-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N(C2CC2)C(F)(F)F

Origin of Product

United States

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